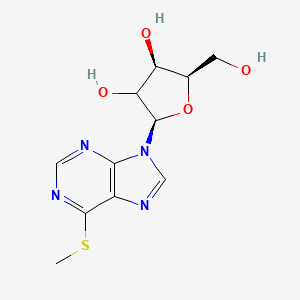
6-Methylmercapto-9-(b-D-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylmercapto-9-(b-D-ribofuranosyl)purine, also known as 6-Methylmercaptopurine riboside, is a nucleotide analog. It is a modified nucleoside where the purine base is attached to a ribose sugar. This compound has a molecular formula of C11H14N4O4S and a molecular weight of 298.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylmercapto-9-(b-D-ribofuranosyl)purine is synthesized through the process of ribosylation. This involves the attachment of a ribose sugar to the purine base. The reaction typically requires a protected ribose derivative and a purine base, followed by deprotection steps to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including protection and deprotection of functional groups, purification by chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where various nucleophiles can replace the methylmercapto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylmercapto-9-(b-D-ribofuranosyl)purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role as an enzyme inhibitor, particularly in the inhibition of enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It inhibits target enzymes such as 2-methylthio-6-chloropurine riboside, which are involved in nucleotide metabolism. This inhibition can lead to the disruption of cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
6-Thioguanine: Another purine analog with anticancer properties.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine in the body
Uniqueness: 6-Methylmercapto-9-(b-D-ribofuranosyl)purine is unique due to its specific structure, which includes a methylmercapto group and a ribose sugar. This structure imparts distinct biochemical properties, such as enzyme inhibition and potential therapeutic effects, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H14N4O4S |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7+,8?,11-/m1/s1 |
InChI Key |
ZDRFDHHANOYUTE-INWNYVOZSA-N |
Isomeric SMILES |
CSC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



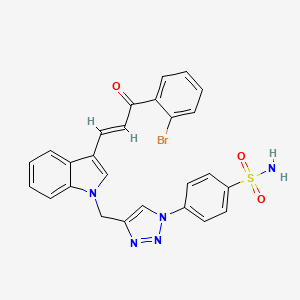

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)

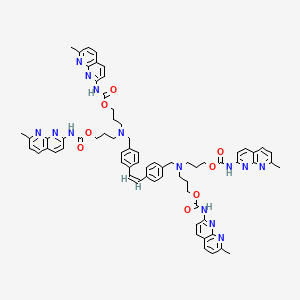


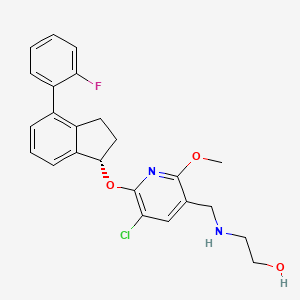
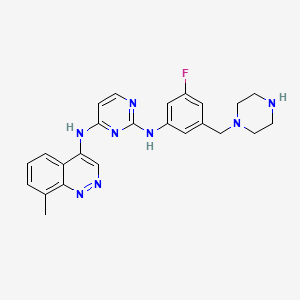
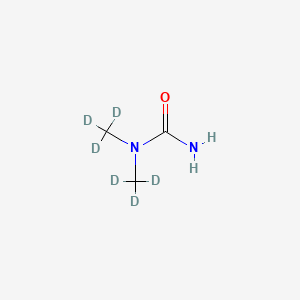
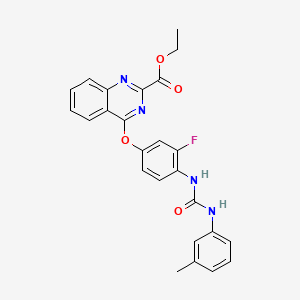
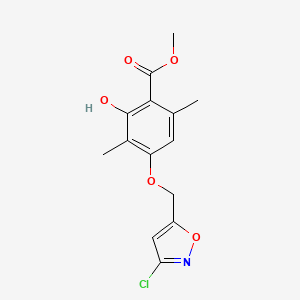
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
